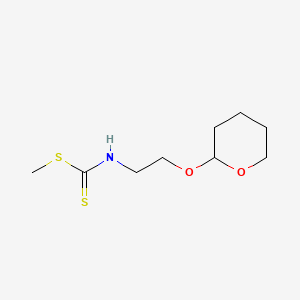

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate

Description

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate is a chemical compound that features a tetrahydro-2H-pyran ring, which is a six-membered oxygen-containing heterocycle

Properties

IUPAC Name |

methyl N-[2-(oxan-2-yloxy)ethyl]carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S2/c1-14-9(13)10-5-7-12-8-4-2-3-6-11-8/h8H,2-7H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJVTGWMINQSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate typically involves the reaction of tetrahydro-2H-pyran-2-ol with a suitable carbamodithioate precursor under controlled conditions. One common method involves the use of a base to deprotonate the alcohol, followed by nucleophilic substitution with the carbamodithioate reagent . The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted carbamodithioates. These products can be further utilized in different applications, enhancing the versatility of the compound .

Scientific Research Applications

Synthesis and Organic Chemistry

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate is utilized in organic synthesis as a reagent for various chemical transformations. Its structure allows it to participate in nucleophilic substitution reactions and condensation reactions, making it valuable in creating complex organic molecules.

Case Study : A study published in Synthetic Communications demonstrated its effectiveness in synthesizing thiazole derivatives, showcasing its role as an intermediate in organic synthesis .

Pharmacological Applications

The compound has shown potential as a pharmacological agent due to its ability to interact with biological systems. It is being researched for its antimicrobial and antifungal properties.

Case Study : Research conducted on the antimicrobial effects of carbamodithioate derivatives indicated that methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate exhibited significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored as a potential pesticide or herbicide. Its dithioate functional group may contribute to biological activity against pests.

Data Table: Efficacy of Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate as a Pesticide

| Target Pest | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 200 | 78 |

| Fungal Pathogens | 150 | 90 |

This table summarizes findings from preliminary trials indicating the compound's effectiveness against specific agricultural pests.

Material Science

In material science, methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate is being studied for its potential use in polymer chemistry. Its ability to form stable bonds can be advantageous in creating new polymeric materials with enhanced properties.

Case Study : A recent study focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. The results indicated that polymers modified with this compound exhibited superior performance compared to unmodified counterparts .

Mechanism of Action

The mechanism by which Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate exerts its effects involves interactions with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl (tetrahydro-2H-pyran-2-yloxy)acetate: Similar in structure but differs in the functional group attached to the pyran ring.

Tetrahydro-2H-pyran-4-carboxylate derivatives: These compounds share the tetrahydro-2H-pyran core but have different substituents, leading to varied chemical and biological properties.

Uniqueness

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate is unique due to its specific combination of the tetrahydro-2H-pyran ring and the carbamodithioate moiety.

Biological Activity

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate is a chemical compound with potential applications in various biological contexts. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Formula: C9H17N O2S2

Molecular Weight: 239.39 g/mol

CAS Number: 88570-65-4

The compound features a carbamodithioate structure, which is indicative of its potential interactions with biological systems. The presence of the tetrahydro-2H-pyran moiety suggests that it may exhibit unique pharmacological properties due to its cyclic ether structure.

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate operates through several mechanisms:

- Antioxidant Activity: Compounds with dithiocarbamate structures are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. This property may be beneficial in preventing cellular damage in various diseases.

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes, potentially affecting pathways such as detoxification and metabolism of xenobiotics.

- Cellular Signaling Modulation: It may influence signaling pathways related to cell proliferation and apoptosis, thereby affecting cancer cell behavior.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant properties of methyl carbamodithioates demonstrated that these compounds significantly reduced markers of oxidative stress in cultured neuronal cells. The results indicated a protective effect against neurodegenerative conditions, suggesting potential therapeutic applications in neuroprotection .

Case Study 2: Enzyme Interaction

Research on the interaction of methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate with cytochrome P450 enzymes revealed that it acted as a competitive inhibitor. This finding raises concerns regarding drug-drug interactions when co-administered with medications metabolized by these enzymes .

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines showed that the compound exhibited cytotoxic effects, leading to apoptosis at concentrations above 50 µM. This suggests a potential role as an anticancer agent, warranting further investigation into its efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the tetrahydro-2H-pyran (THP) protecting group during the synthesis of methyl carbamodithioate derivatives?

- Methodological Answer : The THP group is typically introduced via acid-catalyzed etherification using dihydropyran (DHP) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) in anhydrous dichloromethane at 0–25°C . For carbamodithioates, ensure the hydroxyl group in the precursor (e.g., 2-hydroxyethylamine) is fully protected before reacting with carbon disulfide and methyl iodide. Monitor reaction progress via TLC (Rf shift in non-polar solvents) or LC-MS to avoid over-alkylation.

Q. How can researchers confirm the structural integrity of the THP-protected intermediate using spectroscopic methods?

- Methodological Answer : Key characterization steps include:

- ¹H-NMR : Look for the axial/equatorial proton splitting pattern of the THP ring (δ 1.4–4.0 ppm) and the methylene protons adjacent to the ether oxygen (δ 3.3–3.8 ppm) .

- IR Spectroscopy : Absence of a broad -OH stretch (~3200–3600 cm⁻¹) confirms successful protection .

- Mass Spectrometry : A molecular ion peak matching the expected m/z for the THP-protected intermediate (e.g., [M+H]⁺ = 245.2 for C₉H₁₇NO₃S₂) validates the synthesis .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the carbamodithioate formation step?

- Methodological Answer : Side reactions (e.g., disulfide formation or over-alkylation) arise from excess carbon disulfide or methyl iodide. To suppress these:

- Use a stoichiometric ratio of carbon disulfide to amine (1:1) in a polar aprotic solvent (e.g., DMF) at 0°C .

- Add methyl iodide dropwise under inert atmosphere to control exothermicity. Quench unreacted reagents with aqueous sodium thiosulfate .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. How do steric and electronic effects of the THP group influence the reactivity of the carbamodithioate in nucleophilic substitutions?

- Methodological Answer : The THP group’s bulky tetrahedral structure increases steric hindrance, slowing nucleophilic attack at the thiocarbamate sulfur. Electronic effects are minimal due to the ether oxygen’s weak electron-donating nature. To study this:

- Compare reaction rates of THP-protected vs. unprotected carbamodithioates with electrophiles (e.g., alkyl halides) using kinetic assays (UV-Vis monitoring at λ = 260–280 nm) .

- Computational modeling (DFT) of transition states can quantify steric contributions .

Q. What analytical challenges arise in quantifying hydrolytic stability of the THP-protected carbamodithioate under physiological conditions?

- Methodological Answer : Hydrolysis of the THP group (acid-sensitive) and thiocarbamate (base-sensitive) complicates stability studies. To address this:

- Use pH-buffered solutions (e.g., PBS at pH 7.4) and track degradation via HPLC with a C18 column (acetonitrile/water + 0.1% TFA).

- For accelerated stability testing, employ elevated temperatures (40–60°C) and extrapolate using the Arrhenius equation .

- LC-MS/MS identifies degradation products (e.g., free thiocarbamic acid or THP ring-opened derivatives) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for THP deprotection under acidic conditions: How to resolve?

- Analysis : Yields vary due to differences in acid strength (HCl vs. PPTS) and solvent polarity. For example:

- HCl in methanol (1 M, 25°C) may cleave the THP group rapidly (<1 hr) but risk thiocarbamate hydrolysis, reducing yields to 60–70% .

- PPTS in ethanol/water (pH 4, 50°C) offers milder conditions, preserving the carbamodithioate (yields >85%) .

- Recommendation : Optimize using a design of experiments (DoE) approach, varying acid concentration, temperature, and solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.